ZZYGWFNCSVBPJK-KXBZQBBNSA-M
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Overview
Description
The compound with the identifier “ZZYGWFNCSVBPJK-KXBZQBBNSA-M” is a chemical substance with the molecular formula C₃₇H₅₉BrN₂O₆ and a molecular weight of 707.78 . This compound is known for its inhibitory properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “ZZYGWFNCSVBPJK-KXBZQBBNSA-M” involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of bromination, amidation, and esterification reactions under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, filtration, and chromatography to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
“ZZYGWFNCSVBPJK-KXBZQBBNSA-M” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties.
Scientific Research Applications
“ZZYGWFNCSVBPJK-KXBZQBBNSA-M” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “ZZYGWFNCSVBPJK-KXBZQBBNSA-M” involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved may include inhibition of enzymatic activity, alteration of signal transduction, and modulation of gene expression.
Properties
CAS No. |
159325-23-2 |
---|---|
Molecular Formula |
C₃₇H₅₉BrN₂O₆ |
Molecular Weight |
707.78 |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |
InChI |
InChI=1S/C37H59N2O6.BrH/c1-6-17-39(18-7-8-19-39)32-23-30-28-10-9-27-22-33(44-25(2)40)31(38-15-13-37(14-16-38)42-20-21-43-37)24-36(27,5)29(28)11-12-35(30,4)34(32)45-26(3)41;/h6,27-34H,1,7-24H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 |
InChI Key |
ZZYGWFNCSVBPJK-KXBZQBBNSA-M |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCC5(CC4)OCCO5)C)CCC6(C3CC(C6OC(=O)C)[N+]7(CCCC7)CC=C)C.[Br-] |
Synonyms |
SZ1676 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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